molecular formula C8H15N3O B15275560 8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine

Cat. No.: B15275560
M. Wt: 169.22 g/mol
InChI Key: BBHWQJGGBHKBNH-UHFFFAOYSA-N
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Description

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of nitrogen and oxygen atoms in the ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine typically involves the reaction of appropriate amines with spirocyclic precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of protein tyrosine phosphatase 1B, blocking its activity. This inhibition can lead to increased insulin sensitivity and reduced blood glucose levels, making it a potential candidate for diabetes treatment . The compound’s spirocyclic structure allows for a unique mode of binding, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine stands out due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This unique arrangement allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

8-methyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine

InChI

InChI=1S/C8H15N3O/c1-11-4-2-8(3-5-11)6-12-7(9)10-8/h2-6H2,1H3,(H2,9,10)

InChI Key

BBHWQJGGBHKBNH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)COC(=N2)N

Origin of Product

United States

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